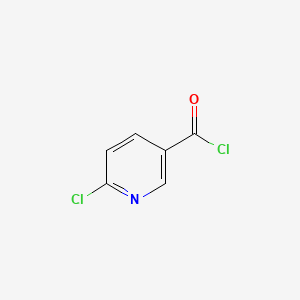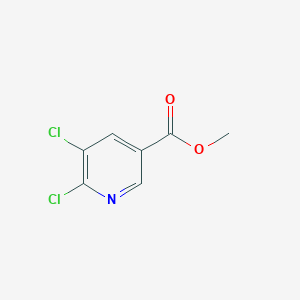
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide
Vue d'ensemble
Description
“N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” consists of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis
“N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” has a molecular weight of 233.19 and its molecular formula is C10H10F3NO2 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide derivatives have been synthesized using various methods. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, achieving high yields and showcasing the molecule's potential for diverse chemical reactions and modifications (Zhong-cheng & Wan-yin, 2002).
Biological Evaluation and Potential Applications
- Anticancer Potential : Derivatives of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide have been evaluated for anticancer activities. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed selective cytotoxicity against certain cancer cell lines, suggesting their potential as anticancer agents (Evren et al., 2019).
- Cytotoxicity and Redox Profile : Certain derivatives, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, were prepared and evaluated for cytotoxicity against specific cell lines and for their redox profiles, contributing to our understanding of their bioactivity and potential therapeutic uses (Gouda et al., 2022).
Chemical Properties and Interactions
- Molecular Structure and Interactions : Studies have explored the molecular structure and interactions of related compounds. For instance, the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide in various solvents has been investigated, highlighting the compound's sensitivity to environmental changes and its potential applications in chemical sensing or molecular electronics (Krivoruchka et al., 2004).
Herbicidal Activity
- Potential as Herbicides : Some derivatives of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide have been synthesized and evaluated for their herbicidal activities. This research indicates the compound's potential in agricultural applications, especially in weed control (Wu et al., 2011).
Safety And Hazards
“N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide” is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-[2-methyl-4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6-5-8(16-10(11,12)13)3-4-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMQQDFCDCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382480 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide | |
CAS RN |
886762-79-4 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



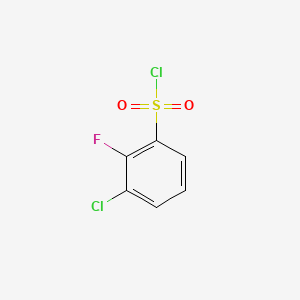
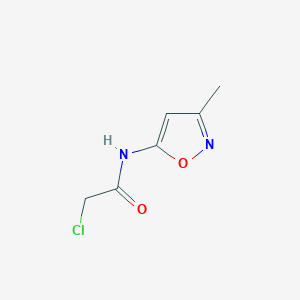

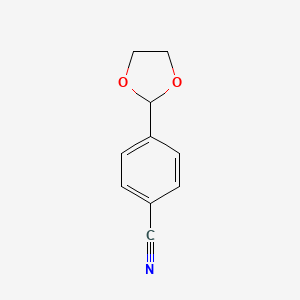
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1362321.png)
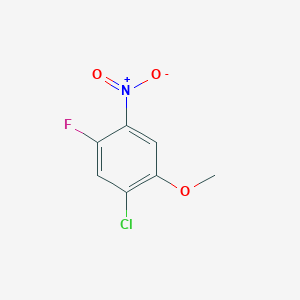

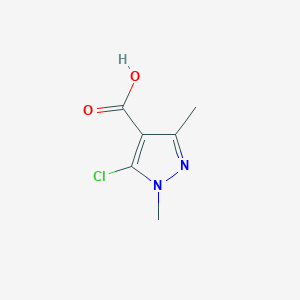
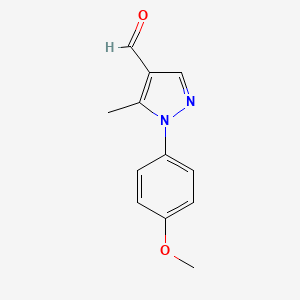

![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)

